Cas no 2193067-16-0 (methyl 3-methoxypiperidine-4-carboxylate hydrochloride)

methyl 3-methoxypiperidine-4-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- methyl 3-methoxypiperidine-4-carboxylate hydrochloride
- methyl 3-methoxypiperidine-4-carboxylate;hydrochloride
- starbld0032165
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- Inchi: 1S/C8H15NO3.ClH/c1-11-7-5-9-4-3-6(7)8(10)12-2;/h6-7,9H,3-5H2,1-2H3;1H
- InChI Key: BYKPADLKZHQHNG-UHFFFAOYSA-N
- SMILES: Cl.O(C)C1CNCCC1C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 160
- Topological Polar Surface Area: 47.6
methyl 3-methoxypiperidine-4-carboxylate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1699798-1.0g |
methyl 3-methoxypiperidine-4-carboxylate hydrochloride |
2193067-16-0 | 95% | 1g |
$728.0 | 2023-06-04 | |
Chemenu | CM467888-500mg |
methyl 3-methoxypiperidine-4-carboxylate hydrochloride |
2193067-16-0 | 95%+ | 500mg |
$624 | 2023-03-25 | |
Chemenu | CM467888-100mg |
methyl 3-methoxypiperidine-4-carboxylate hydrochloride |
2193067-16-0 | 95%+ | 100mg |
$249 | 2023-03-25 | |
Enamine | EN300-1699798-10.0g |
methyl 3-methoxypiperidine-4-carboxylate hydrochloride |
2193067-16-0 | 95% | 10g |
$3131.0 | 2023-06-04 | |
Enamine | EN300-1699798-10g |
methyl 3-methoxypiperidine-4-carboxylate hydrochloride |
2193067-16-0 | 95% | 10g |
$3131.0 | 2023-09-20 | |
Enamine | EN300-1699798-1g |
methyl 3-methoxypiperidine-4-carboxylate hydrochloride |
2193067-16-0 | 95% | 1g |
$728.0 | 2023-09-20 | |
Aaron | AR01FKY7-10g |
methyl 3-methoxypiperidine-4-carboxylate hydrochloride |
2193067-16-0 | 95% | 10g |
$4331.00 | 2025-02-11 | |
A2B Chem LLC | AY05507-100mg |
methyl 3-methoxypiperidine-4-carboxylate hydrochloride |
2193067-16-0 | 95% | 100mg |
$301.00 | 2024-04-20 | |
Aaron | AR01FKY7-100mg |
methyl 3-methoxypiperidine-4-carboxylate hydrochloride |
2193067-16-0 | 95% | 100mg |
$372.00 | 2025-02-11 | |
Aaron | AR01FKY7-2.5g |
methyl 3-methoxypiperidine-4-carboxylate hydrochloride |
2193067-16-0 | 95% | 2.5g |
$1989.00 | 2025-02-11 |
methyl 3-methoxypiperidine-4-carboxylate hydrochloride Related Literature
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
Additional information on methyl 3-methoxypiperidine-4-carboxylate hydrochloride
Comprehensive Overview of Methyl 3-Methoxypiperidine-4-carboxylate Hydrochloride (CAS No. 2193067-16-0)
Methyl 3-methoxypiperidine-4-carboxylate hydrochloride (CAS No. 2193067-16-0) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. Its unique structural features, including the piperidine ring and ester functional group, make it a valuable intermediate for developing bioactive molecules. This compound has garnered significant attention due to its potential applications in drug discovery, particularly in modulating central nervous system (CNS) targets and enzyme inhibition.
In recent years, the demand for piperidine derivatives like methyl 3-methoxypiperidine-4-carboxylate hydrochloride has surged, driven by advancements in medicinal chemistry. Researchers frequently search for "piperidine-based building blocks" or "ester derivatives in drug design," reflecting the compound's relevance in optimizing pharmacokinetic properties. Its hydrochloride salt form enhances solubility, a critical factor in preclinical development, aligning with the industry's focus on improving drug bioavailability.
The synthesis of CAS No. 2193067-16-0 involves multi-step organic reactions, often starting from commercially available piperidine precursors. Key steps include methoxylation and esterification, followed by salt formation. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify purity, a topic frequently queried in scientific forums like "how to characterize piperidine derivatives." The compound's stability under various pH conditions is another area of interest, particularly for formulation scientists.
From an industrial perspective, methyl 3-methoxypiperidine-4-carboxylate hydrochloride is classified as a high-value intermediate. Suppliers often highlight its role in synthesizing neuroactive compounds or GPCR modulators, addressing trending queries such as "small molecules for neurological disorders." Regulatory compliance, including REACH and GMP standards, is rigorously maintained for this material, ensuring its suitability for research-scale and pilot production.
Emerging applications of this compound extend to catalysis and material science, where its chiral center enables asymmetric synthesis. Discussions on platforms like ResearchGate often explore "piperidine motifs in green chemistry," reflecting the compound's versatility. Environmental considerations, such as biodegradability of synthetic intermediates, are increasingly integrated into procurement decisions—a nuance captured in search terms like "sustainable piperidine derivatives."
In summary, methyl 3-methoxypiperidine-4-carboxylate hydrochloride (CAS No. 2193067-16-0) represents a critical tool for modern organic synthesis. Its alignment with hot topics like CNS drug development and green chemistry ensures continued relevance. For researchers seeking reliable data, technical specifications often include melting point, solubility profiles, and storage conditions—parameters frequently searched alongside this compound's name.
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